1H-benzotriazol-1-yl[4-(dimethylamino)phenyl]methanone
Description
1H-1,2,3-BENZOTRIAZOL-1-YL[4-(DIMETHYLAMINO)PHENYL]METHANONE is a compound that belongs to the class of benzotriazole derivatives. Benzotriazole derivatives are known for their versatile applications in various fields, including chemistry, biology, and industry. This compound is characterized by the presence of a benzotriazole moiety and a dimethylamino phenyl group, which confer unique physicochemical properties to the molecule.
Properties
Molecular Formula |
C15H14N4O |
|---|---|
Molecular Weight |
266.30 g/mol |
IUPAC Name |
benzotriazol-1-yl-[4-(dimethylamino)phenyl]methanone |
InChI |
InChI=1S/C15H14N4O/c1-18(2)12-9-7-11(8-10-12)15(20)19-14-6-4-3-5-13(14)16-17-19/h3-10H,1-2H3 |
InChI Key |
KDBJYASZCNEBLA-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)C(=O)N2C3=CC=CC=C3N=N2 |
Origin of Product |
United States |
Preparation Methods
The synthesis of 1H-1,2,3-BENZOTRIAZOL-1-YL[4-(DIMETHYLAMINO)PHENYL]METHANONE typically involves the reaction of 1H-benzotriazole with 4-(dimethylamino)benzoyl chloride under specific conditions. The reaction is usually carried out in the presence of a base, such as triethylamine, to facilitate the formation of the desired product. The reaction conditions, including temperature and solvent, can vary depending on the specific synthetic route employed .
Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and other advanced techniques can enhance the efficiency of the production process .
Chemical Reactions Analysis
1H-1,2,3-BENZOTRIAZOL-1-YL[4-(DIMETHYLAMINO)PHENYL]METHANONE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The benzotriazole moiety can undergo nucleophilic substitution reactions, where the benzotriazole group is replaced by other nucleophiles.
Coupling Reactions: The compound can participate in coupling reactions, such as peptide coupling, where it acts as a coupling reagent.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, acetonitrile, and methanol, as well as catalysts and bases to facilitate the reactions. The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
1H-1,2,3-BENZOTRIAZOL-1-YL[4-(DIMETHYLAMINO)PHENYL]METHANONE has a wide range of scientific research applications, including:
Chemistry: It is used as a reagent in organic synthesis, particularly in peptide coupling reactions and the synthesis of heterocyclic compounds.
Biology: The compound is used in the study of enzyme inhibition and protein interactions due to its ability to form stable complexes with biological molecules.
Medicine: Research has explored its potential as an anticancer and antiviral agent, leveraging its ability to interact with specific molecular targets.
Mechanism of Action
The mechanism of action of 1H-1,2,3-BENZOTRIAZOL-1-YL[4-(DIMETHYLAMINO)PHENYL]METHANONE involves its interaction with specific molecular targets and pathways. The benzotriazole moiety can act as an electron-donating or electron-withdrawing group, influencing the reactivity of the compound. It can stabilize radicals and anions, making it a versatile reagent in various chemical reactions. The dimethylamino phenyl group can interact with enzymes and receptors, modulating their activity and leading to the observed biological effects .
Comparison with Similar Compounds
1H-1,2,3-BENZOTRIAZOL-1-YL[4-(DIMETHYLAMINO)PHENYL]METHANONE can be compared with other benzotriazole derivatives, such as:
1H-Benzotriazole-1-methanol: Used as a corrosion inhibitor and in the synthesis of glycosidase inhibitors.
1H-Benzotriazol-1-yloxytris(dimethylamino)phosphonium hexafluorophosphate: Commonly used in peptide coupling reactions.
2-(1H-Benzotriazol-1-yl)acetonitrile: An active methylene reagent suitable for Knoevenagel condensations.
The uniqueness of 1H-1,2,3-BENZOTRIAZOL-1-YL[4-(DIMETHYLAMINO)PHENYL]METHANONE lies in its specific combination of the benzotriazole and dimethylamino phenyl groups, which confer distinct reactivity and biological activity compared to other benzotriazole derivatives .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
